molecular formula C24H24N4O4 B4063097 2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4063097
M. Wt: 432.5 g/mol
InChI Key: MCQUWVIEGSISNY-UHFFFAOYSA-N
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Description

2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and possesses a unique chemical structure that allows it to interact with various biological targets in the human body.

Scientific Research Applications

Anti-Tuberculosis Activity Enhancement

The search for improved anti-tuberculosis agents led to the synthesis of new analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, aiming to enhance bioavailability through structural modifications. These modifications included the introduction of carbamate and urea functional groups, nitrogen atom incorporation into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety, which in some cases resulted in superior anti-tuberculosis activity, increased absorption, and prolonged serum half-life (Rajendra Tangallapally et al., 2006).

Pro-Drug Systems for Hypoxic Tumors

A study on 5-substituted isoquinolin-1-ones synthesized through Curtius rearrangement revealed that nitrofuranylmethyl derivatives of anticancer drugs could be activated bioreductively, potentially releasing therapeutic drugs selectively in hypoxic solid tumors. This approach suggests a promising application of such compounds as pro-drugs in cancer treatment (J. Berry et al., 1997).

Analgesic and Anti-Inflammatory Properties

A novel series of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. The study highlighted compounds with promising results, particularly those with electron-withdrawing substituents, indicating potential therapeutic applications in managing pain and inflammation (Meriç Köksal et al., 2007).

Inhibitors of PDGF Receptor Phosphorylation

A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation. These compounds offer a new therapeutic approach for treating atherosclerosis and other cellular proliferative disorders, showcasing the utility of structural modification in developing effective inhibitors (K. Matsuno et al., 2002).

properties

IUPAC Name

[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c29-24(23-6-3-15-32-23)26-13-11-25(12-14-26)20-7-8-21(28(30)31)22(16-20)27-10-9-18-4-1-2-5-19(18)17-27/h1-8,15-16H,9-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQUWVIEGSISNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

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